molecular formula C16H22N4O4 B11282228 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

Cat. No.: B11282228
M. Wt: 334.37 g/mol
InChI Key: NXIXQUUHSGJKOR-UHFFFAOYSA-N
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Description

2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound is characterized by its unique structure, which includes an ethoxy group, dimethyl groups, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, urea, and appropriate alkylating agents. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as p-toluenesulfonic acid.

    Cyclization reactions: Employing heat and solvents like ethanol.

    Alkylation reactions: Utilizing alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Continuous flow reactors: For efficient heat and mass transfer.

    Purification steps: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include:

    Inhibition of dihydrofolate reductase: Leading to disruption of folate metabolism.

    Interference with DNA synthesis: Resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide.
  • **2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide.

Uniqueness

The uniqueness of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide lies in its specific structural features, such as the ethoxy and dimethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide

InChI

InChI=1S/C16H22N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-6-2)10(3)8-18-14(12)19(4)16(20)23/h8H,5-7,9H2,1-4H3,(H,17,21)

InChI Key

NXIXQUUHSGJKOR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OCC

Origin of Product

United States

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